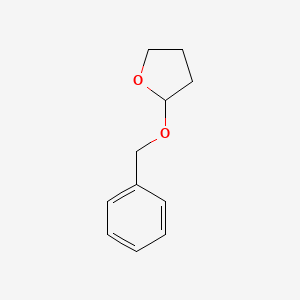

2-(Benzyloxy)tetrahydrofuran

Description

Significance within Modern Organic Synthesis and Heterocyclic Chemistry

The tetrahydrofuran (B95107) motif is a core structural unit in a vast array of biologically significant natural products, including lignans, furanose derivatives, and macrolide antibiotics. nsf.gov Consequently, the development of synthetic routes to substituted tetrahydrofurans is a major focus in modern organic synthesis. nottingham.ac.uk 2-(Benzyloxy)tetrahydrofuran and its derivatives are valuable as synthetic intermediates and building blocks for creating more intricate chemical structures. ontosight.ai The benzyloxy group acts as a crucial protecting group for the anomeric alcohol, which can be removed under specific conditions, such as hydrogenolysis, to reveal a reactive hydroxyl group for further functionalization.

The temporary formation of 2-alkoxytetrahydrofurans, like the benzyloxy derivative, has been ingeniously used to control both regiochemistry and stereochemistry in the synthesis of complex carbocyclic systems, such as prostaglandins. clockss.org Furthermore, the study of such compounds contributes significantly to the broader field of heterocyclic chemistry, which investigates the synthesis, properties, and applications of cyclic compounds containing heteroatoms. ijrst.com Derivatives of furan (B31954) and its saturated counterpart, tetrahydrofuran, have shown potential in various therapeutic areas, including anticancer research. derpharmachemica.com

Historical Overview of Tetrahydrofuran Ether Synthesis and Reactivity Studies

The synthesis of tetrahydrofuran ethers, or 2-alkoxytetrahydrofurans, has been a subject of study for decades. Early methods often involved the acid-catalyzed cyclization of appropriate diols or the addition of alcohols to dihydrofurans. A significant advancement came with palladium(II)-catalyzed oxidative transformations, where allylic alcohols react with vinyl ethers to form 2-alkoxytetrahydrofurans. acs.orgacs.org Another notable approach is Ueno's synthesis, which utilizes radical cyclization. mdpi.comresearchgate.net

The reactivity of tetrahydrofuran ethers is dominated by several key factors, including the stability of the five-membered ring and the nature of the substituent at the C-2 position. pearson.com Unlike highly strained three-membered ring ethers (epoxides), the five-membered THF ring has minimal ring strain, making its reactivity more comparable to that of acyclic ethers. pearson.com However, the oxygen atom's lone pairs render it a Lewis base, susceptible to reactions with electrophiles and Lewis acids, which can initiate ring-opening. chemicalbook.comnih.gov

A historically significant and fundamentally important aspect of 2-alkoxytetrahydrofuran reactivity is the anomeric effect . First observed in carbohydrate chemistry in the 1950s, this stereoelectronic effect describes the tendency for a heteroatomic substituent at the anomeric carbon (C-2 in this case) to prefer an axial orientation over the sterically less hindered equatorial position. scripps.eduwikipedia.orgyoutube.com This preference is explained by a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the C-O bond of the exocyclic alkoxy group. wikipedia.org Studies on isomeric 2,5-dimethoxytetrahydrofurans have confirmed the presence of a stabilizing anomeric effect in these five-membered ring systems. scispace.com

Current Research Landscape and Identification of Key Knowledge Gaps

Current research continues to build upon this historical foundation, focusing on overcoming persistent challenges in synthesis and fully understanding complex reaction mechanisms.

The construction of highly substituted tetrahydrofurans with precise control over multiple stereocenters remains a formidable challenge in organic synthesis. nottingham.ac.uknih.gov While numerous methods exist, many require cumbersome starting materials or exhibit limited substrate scope. nih.gov Key areas of ongoing research include:

Cycloaddition and Annulation Reactions: [3+2] cycloaddition reactions, for instance between carbonyl ylides and alkenes, and [4+3] annulation reactions are powerful strategies for constructing the THF ring. nih.gov However, controlling diastereoselectivity, especially when multiple stereocenters are formed, can be difficult. nih.gov

Intramolecular Cyclizations: The cyclization of acyclic precursors is a common and effective strategy. This includes haloetherification (e.g., iodoetherification), selenoetherification, and intramolecular additions of alcohols to epoxides. nottingham.ac.uk A significant challenge lies in developing reactions that generate, rather than simply preserve, stereocenters during the cyclization event. nih.gov The debenzylative cycloetherification (DBCE) reaction, where a benzyl (B1604629) ether's oxygen acts as an intramolecular nucleophile, is a powerful tool, though it traditionally requires high temperatures. nih.govacs.org Recent efforts have focused on developing milder DBCE conditions. nih.govacs.org

Multicomponent Reactions: Strategies that combine multiple simple starting materials in a single pot to rapidly build molecular complexity are highly sought after. A recently developed multicomponent synthesis of tetrahydrofurans involves a Lewis acid-mediated reaction of a bis(silyl) dienediolate with aldehydes, creating three new bonds and three stereogenic centers with high stereoselectivity. nih.gov

Rearrangement-Based Syntheses: Diastereoselective synthesis can be achieved through thermal transformations involving a Cope rearrangement, followed by deprotection and an intramolecular oxy-Michael addition. nsf.gov

The table below summarizes some modern approaches to stereoselective tetrahydrofuran synthesis, highlighting the diversity of strategies being explored.

| Method | Key Transformation | Typical Reagents | Notes |

| Iodoetherification | Intramolecular cyclization of homoallylic alcohols | N-Iodosuccinimide (NIS) | Can be highly stereospecific. nottingham.ac.uk |

| Debenzylative Cycloetherification (DBCE) | Intramolecular nucleophilic attack by a benzyl ether oxygen | NaBr, 15-crown-5 | Forms stereospecific THFs from acyclic carbohydrates. nih.govacs.org |

| [3+2] Annulation | Reaction of cyclopropanes with aldehydes | Sn(OTf)₂ | Limited to activated cyclopropanes. nih.gov |

| Multicomponent Synthesis | Vinylogous aldol (B89426) reaction and Prins-type cyclization | Lewis acids (e.g., TiCl₄), bis(silyl) dienediolate | One-pot process creating high complexity and stereocontrol. nih.gov |

| Thermal Rearrangement | Cope rearrangement, Boc deprotection, oxy-Michael addition | Heat | Cooperative reaction of a 1,5-diene and a tert-butyl carbonate. nsf.gov |

While the general reactivity of tetrahydrofuran ethers is understood, the precise mechanisms of many of their transformations, particularly under specific catalytic or oxidative conditions, are complex and still under investigation.

Ring-Opening Reactions: The cleavage of the THF ring is synthetically important for polymerization and functionalization. acs.org Mechanistic studies, often aided by density functional theory (DFT) calculations, have explored these processes. For example, the ring-opening of THF by frustrated Lewis pairs (FLPs) proceeds by initial activation at the Lewis acidic center followed by attack from the basic function. nih.gov The reaction of THF on semiconductor surfaces, like Ge(100), has also been shown to proceed via a ring-opening mechanism. acs.org The polymerization of THF catalyzed by metal halides involves intermediates where halide migration between metal centers is a key step, confirming an oxonium ion-based mechanism. acs.org

Rearrangement Reactions: Substituted tetrahydrofurans can undergo various rearrangement reactions, often leading to novel and synthetically useful structures. A notable example is the oxidative rearrangement of 3-(benzyloxy)-tetrahydro-2,6,6-trimethyl-2H-pyran-2-carbaldehydes, which contract to form chiral this compound derivatives. mdpi.comresearchgate.net The proposed mechanism involves a Baeyer-Villiger-type oxidation. researchgate.net Photochemical ring expansion of smaller oxetane (B1205548) rings provides another route to tetrahydrofuran derivatives, with mechanistic studies suggesting the reaction proceeds via a diradical pathway. rsc.orgrsc.org Understanding the subtle factors that dictate the stereochemical outcome of these rearrangements is a key area of research. rsc.org

The following table details select rearrangement and ring-opening reactions involving tetrahydrofuran derivatives.

| Reaction Type | Precursor | Conditions | Product | Mechanistic Insight |

| Oxidative Rearrangement | 3-(Benzyloxy)-tetrahydro-2,6,6-trimethyl-2H-pyran-2-carbaldehyde | Oxone®, NaHCO₃, CH₃CN/H₂O | (R)-2-(Benzyloxy)-tetrahydro-5,5-dimethylfuran | Proposed to proceed via a Baeyer-Villiger-type oxidation. mdpi.comresearchgate.net |

| Photochemical Ring Expansion | Oxetanes and diazo compounds | Light (photochemical) | Substituted tetrahydrofurans | Proceeds via ylide formation and subsequent diradical rearrangement. rsc.orgrsc.org |

| FLP-Mediated Ring-Opening | Tetrahydrofuran | Dimethylxanthene-based Al/P Frustrated Lewis Pair | Al/P-adduct with opened THF ring | Deformation energy of THF is a key factor in the activation energy. nih.gov |

| Catalytic Polymerization | Tetrahydrofuran | Tantalum pentahalides (e.g., TaCl₅) | Poly(tetrahydrofuran) | Involves an oxonium ion in the chain growth step. acs.org |

Structure

3D Structure

Properties

IUPAC Name |

2-phenylmethoxyoxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-5-10(6-3-1)9-13-11-7-4-8-12-11/h1-3,5-6,11H,4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHWVPFGVJYAAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyloxy Tetrahydrofuran and Its Stereoisomers

Direct Synthetic Routes and Strategies

Direct synthetic methods for 2-(benzyloxy)tetrahydrofuran often involve the formation of the tetrahydrofuran (B95107) ring as a key step or the direct introduction of the benzyloxy group onto a pre-existing tetrahydrofuran-based structure. These strategies are fundamental in their approach and have been widely utilized.

Cyclization Reactions from Acyclic Precursors

The construction of the this compound core from acyclic precursors is a powerful strategy that allows for the stereocontrolled installation of substituents. These reactions typically involve the intramolecular cyclization of a linear molecule containing a hydroxyl group and a suitably positioned leaving group or a reactive functional group that facilitates ring closure.

One notable example is the diastereoselective synthesis of substituted tetrahydrofurans through the Mead reductive cyclization of γ-benzyloxy-keto-β-lactones. This three-step process, which starts from alkenyl aldehydes, utilizes a tandem Mukaiyama aldol-lactonization followed by the reductive cyclization to afford benzyloxy-substituted tetrahydrofuran derivatives. The stereochemical outcome of the cyclization is consistent with established models for Lewis acid-mediated additions and reductions of five-membered oxocarbenium ions. nih.gov

Another approach involves the base-induced cyclization of acyclic ketones bearing a benzyl (B1604629) ether moiety. For instance, 1-benzyloxy-2,2,4,4-tetramethylpentan-3-ones undergo effective cyclization upon treatment with potassium tert-butoxide in dimethyl sulfoxide (B87167) at room temperature. This reaction proceeds via the intramolecular nucleophilic addition of the benzylic anion to the carbonyl group, yielding hydroxytetrahydrofurans without competing Wittig rearrangement or protophilic decomposition. The choice of base and solvent can influence the stereochemical outcome of the cyclization. rsc.org

A summary of representative cyclization reactions from acyclic precursors is presented in the table below.

| Starting Material | Reagents and Conditions | Product | Diastereoselectivity | Yield | Ref |

| γ-Benzyloxy-keto-β-lactone | Et3SiH, TESOTf, CH2Cl2, -78 °C to 0 °C | Substituted this compound | High | Good | nih.gov |

| 1-Benzyloxy-2,2,4,4-tetramethylpentan-3-one | K-O-t-Bu, DMSO, room temperature | 3-hydroxy-2-phenyl-5,5,7,7-tetramethyl-1-oxaspiro[3.4]octan-2-ol | trans-isomer favored | Good | rsc.org |

| 1-Benzyloxy-2,2,4,4-tetramethylpentan-3-one | LDA, THF | 3-hydroxy-2-phenyl-5,5,7,7-tetramethyl-1-oxaspiro[3.4]octan-2-ol | cis-isomer favored | Good | rsc.org |

Modifications of Existing Tetrahydrofuran Scaffolds

The synthesis of this compound can also be achieved by modifying a pre-existing tetrahydrofuran ring. This approach is advantageous when the tetrahydrofuran core is readily available. A common strategy involves the introduction of a functional group at the 2-position, which can then be converted to a benzyloxy group. For instance, methods for the α-C–H functionalization of tetrahydrofuran have been developed, which could potentially be adapted for benzyloxylation. While direct C-H benzyloxylation of tetrahydrofuran is not widely reported, related transformations such as α-oxy C(sp3)-H arylation of cyclic ethers have been achieved through photoredox catalysis, suggesting the feasibility of forming a C-O bond at the 2-position. organic-chemistry.org

Reactions Involving Benzylation of Tetrahydrofuran-2-ol Derivatives

A straightforward and widely used method for the synthesis of this compound involves the direct benzylation of tetrahydrofuran-2-ol derivatives (lactols). These lactols exist in equilibrium with their open-chain tautomers, 4-hydroxybutanal, and can be readily converted to the corresponding 2-benzyloxy derivatives under acidic or basic conditions.

A common procedure involves the acid-catalyzed reaction of a lactol with benzyl alcohol. For example, (±)-2-(benzyloxy)-tetrahydro-5,5-dimethylfuran has been synthesized by treating 5,5-dimethyltetrahydrofuran-2-ol with benzyl alcohol in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) in dichloromethane. This reaction proceeds efficiently at room temperature to afford the desired product in good yield. nih.gov

Alternatively, benzylation can be achieved under basic conditions using a benzyl halide. The alkoxide generated from the lactol by a base such as sodium hydride can react with benzyl bromide in a Williamson ether synthesis-type reaction. Furthermore, specialized benzylation reagents have been developed for mild and efficient etherification. One such reagent is 2-benzyloxy-1-methylpyridinium triflate, which can transfer a benzyl group to an alcohol under nearly neutral conditions upon mild heating, making it suitable for substrates with sensitive functional groups. orgsyn.orgorgsyn.org

The following table summarizes key methods for the benzylation of tetrahydrofuran-2-ol derivatives.

| Tetrahydrofuran-2-ol Derivative | Benzylating Agent | Conditions | Product | Yield | Ref |

| 5,5-Dimethyltetrahydrofuran-2-ol | Benzyl alcohol | p-TsOH (cat.), CH2Cl2, r.t. | (±)-2-(Benzyloxy)-tetrahydro-5,5-dimethylfuran | 70% | nih.gov |

| General Alcohols | Benzyl bromide | NaH, THF | Benzyl ether | - | researchgate.net |

| General Alcohols | 2-Benzyloxy-1-methylpyridinium triflate | MgO, Toluene or Trifluorotoluene, 80-90 °C | Benzyl ether | Good to Excellent | orgsyn.orgorgsyn.org |

Catalytic Approaches in this compound Synthesis

Catalytic methods offer powerful tools for the synthesis of this compound, often providing high levels of efficiency and stereocontrol. These approaches utilize either Lewis acids or transition metals to facilitate the key bond-forming reactions.

Lewis Acid Catalysis in Cycloetherification

Lewis acids play a crucial role in promoting cycloetherification reactions to form tetrahydrofuran rings. They can activate functional groups such as carbonyls or epoxides, facilitating intramolecular nucleophilic attack by a hydroxyl group.

A Lewis acid-mediated synthesis of substituted tetrahydrofurans has been reported starting from α-diazoesters and β-benzyloxy carbonyl compounds. In this reaction, a Lewis acid such as tin(IV) chloride (SnCl4) promotes the reaction of the diazo ester with an aldehyde, leading to an intermediate that undergoes intramolecular alkylation to form the tetrahydrofuran ring. nih.gov The stereoselectivity of such cyclizations can be influenced by the choice of Lewis acid and the substrate structure. For instance, the use of different Lewis acids like (iPrO)2TiCl2 or TBSOTf in the ring contraction of 4,5-dihydro-1,3-dioxepins can lead to different diastereomers of the resulting tetrahydrofuran product with high selectivity. nih.gov

Furthermore, Lewis acids have been employed to catalyze the intramolecular ene-type cyclization of ortho-prenylated chalcones, leading to the formation of tertiary alcohols which are precursors to substituted tetrahydrofurans. nih.gov The intramolecular cyclization of alkenyl alcohols can also be catalyzed by Lewis acids, where the presence of a silyl (B83357) group on the double bond has been shown to be crucial for the reaction to proceed. mdpi.com

Transition Metal-Catalyzed Transformations (e.g., Ni-catalyzed photoredox reactions)

Transition metal catalysis has emerged as a versatile tool for the synthesis and functionalization of tetrahydrofurans. Palladium-catalyzed reactions, for example, have been successfully employed for the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy terminal alkenes and aryl or vinyl bromides. These reactions form both a C-C and a C-O bond with high diastereoselectivity. nih.gov Gold catalysts have been used for the intramolecular hydroalkoxylation of hydroxyallenic esters to produce 2,5-dihydrofurans. organic-chemistry.org

More recently, the merger of photoredox catalysis with transition metal catalysis, particularly with nickel, has opened up new avenues for C-O bond formation. Dual photoredox and nickel catalysis has been successfully applied to enantioselective desymmetric C-O cross-coupling reactions to synthesize chiral 1,4-benzodioxanes. rsc.org While a direct application of this methodology for the intramolecular synthesis of this compound has not been extensively detailed, the principles of Ni-catalyzed photoredox C-O coupling reactions suggest its potential. rsc.org Such reactions typically involve the generation of a radical intermediate via a photoredox cycle, which then engages in a nickel-catalyzed cross-coupling event. The development of a Ni-catalyzed photoredox reaction for the intramolecular C-O bond formation between a benzyloxy radical and a suitable acceptor on a tethered acyclic precursor could provide a novel route to this compound.

Organocatalytic Methods for Stereoselective Formation

Organocatalysis has emerged as a powerful tool for the stereoselective synthesis of heterocyclic compounds, including derivatives of this compound. Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base moiety, are particularly effective in activating substrates and controlling the stereochemical outcome of reactions.

A notable example is the use of cinchona alkaloid-thiourea-based bifunctional organocatalysts. organic-chemistry.org These catalysts facilitate the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones, a common strategy for constructing the tetrahydrofuran ring. organic-chemistry.org The thiourea (B124793) group acts as a hydrogen-bond donor, activating the enone system, while the quinuclidine (B89598) nitrogen of the cinchona alkaloid acts as a Brønsted base, deprotonating the hydroxyl group. This dual activation within a chiral environment allows for high levels of enantioselectivity in the formation of the tetrahydrofuran ring, even at low catalyst loadings and ambient temperatures. organic-chemistry.orgwiley-vch.de

The general mechanism involves the formation of a chiral complex between the catalyst and the substrate, which then undergoes a stereocontrolled intramolecular Michael addition to form the tetrahydrofuran ring. The specific stereoisomer obtained is dependent on the pseudoenantiomeric form of the cinchona alkaloid used (e.g., quinine (B1679958) vs. quinidine). wiley-vch.de

Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of chiral this compound derivatives with precise control over both relative and absolute stereochemistry is of significant interest. Various strategies have been developed to achieve this, including diastereoselective cycloadditions and the use of chiral auxiliaries.

Diastereoselective Cycloaddition Reactions (e.g., [3+2] annulations)

[3+2] cycloaddition or annulation reactions are highly efficient methods for constructing the five-membered tetrahydrofuran ring, often generating multiple stereocenters in a single step. nih.gov These reactions involve the combination of a three-atom component and a two-atom component. For the synthesis of this compound derivatives, this can involve the reaction of an allylsilane with an α-benzyloxy acetaldehyde (B116499) in the presence of a Lewis acid. nih.gov

For instance, the reaction of an (E)-γ-(dimethylphenylsilyl)allylboronate with hydrocinnamaldehyde, followed by protection of the resulting alcohol, generates an allylsilane intermediate. The subsequent reaction of this intermediate with α-benzyloxy acetaldehyde, mediated by a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), can yield highly substituted tetrahydrofurans with excellent diastereoselectivity (>20:1). nih.gov The stereochemical outcome is dictated by the geometry of the transition state, which is influenced by the substituents on both the allylsilane and the aldehyde.

Another powerful [3+2] annulation strategy involves the reaction of donor-acceptor cyclopropanes with aldehydes, catalyzed by Lewis acids such as tin(II) triflate (Sn(OTf)₂). This method can produce pentasubstituted tetrahydrofurans with high yields and diastereomeric ratios. nih.gov The reaction is believed to proceed through the Lewis acid-mediated opening of the cyclopropane (B1198618) ring to form a stabilized carbocation, which is then trapped by the aldehyde. nih.gov

Enantioselective Approaches (e.g., via chiral auxiliary removal)

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. Evans-type oxazolidinone auxiliaries are widely used for this purpose in various asymmetric reactions, including those that can lead to precursors for chiral this compound derivatives. wikipedia.orgwilliams.edu

The process typically involves attaching the chiral auxiliary to a molecule that will become part of the final product. For example, an N-acyl oxazolidinone can be subjected to a diastereoselective aldol (B89426) reaction. The stereochemistry of this reaction is controlled by the bulky substituent on the oxazolidinone, which blocks one face of the enolate, forcing the electrophile to approach from the less hindered side. williams.edu After the aldol addition, the resulting product can be further manipulated and cyclized to form the tetrahydrofuran ring. The final step involves the cleavage of the chiral auxiliary, often through hydrolysis or reduction, to release the chiral tetrahydrofuran derivative and recover the auxiliary for reuse. williams.edubath.ac.uk

This approach allows for the synthesis of highly enantiomerically pure compounds, as the diastereomeric products formed during the auxiliary-controlled step can often be separated chromatographically before the auxiliary is removed.

Control of Relative and Absolute Stereochemistry

The control of both relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is paramount in the synthesis of complex molecules like substituted 2-(benzyloxy)tetrahydrofurans. The stereochemical outcome of a reaction is often determined by the interplay of various factors, including substrate control, reagent control, and reaction conditions.

In the synthesis of (R)-2-(Benzyloxy)-tetrahydro-5,5-dimethylfuran, for example, the chirality of the final product is derived from a chiral precursor, (2R,3S)-3-(benzyloxy)-tetrahydro-2,6,6-trimethyl-2H-pyran-2-carbaldehyde. nih.gov This precursor undergoes an oxidative rearrangement where the stereocenter at C3 of the pyran ring directs the stereochemistry of the newly formed tetrahydrofuran. The proposed mechanism involves a Baeyer-Villiger oxidation and subsequent rearrangement through a hemiorthoester intermediate, which maintains the chirality of the key stereocenter. nih.gov

The choice of protecting groups can also significantly influence the stereochemical outcome of cyclization reactions. For instance, in the formation of tetrahydrofuran rings via the cyclization of δ-hydroxyepoxides, the nature of the protecting group on the hydroxyl moiety can affect the conformational preferences of the transition state, thereby influencing the diastereoselectivity of the ring-closing step. nih.gov

The table below summarizes a specific transformation where a chiral pyran derivative is converted to a chiral this compound derivative, highlighting the control of stereochemistry.

| Starting Material | Reagents and Conditions | Product | Yield | Enantiomeric Excess (e.e.) |

| (2R,3S)-3-(benzyloxy)-tetrahydro-2,6,6-trimethyl-2H-pyran-2-carbaldehyde | Oxone®, NaHCO₃, aq. Na₂EDTA, CH₃CN/H₂O | (R)-2-(Benzyloxy)-tetrahydro-5,5-dimethylfuran | 60% | 78% |

Data sourced from Molecules 2006, 11, 959-967. nih.govresearchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. Key areas of focus include the use of safer, bio-based solvents and the development of solvent-free reaction conditions.

Solvent-Free and Aqueous Reaction Conditions

Solvent-free reactions, often facilitated by microwave irradiation or simple grinding of neat reactants, can offer significant environmental benefits. acs.org These conditions can lead to higher reactivity, reduced reaction times, and simplified work-up procedures, as the need to remove large quantities of solvent is eliminated. acs.org While specific examples for this compound are not extensively detailed, the general principles are applicable to many heterocyclic syntheses.

Aqueous reaction conditions are also a cornerstone of green chemistry. Water is a non-toxic, non-flammable, and inexpensive solvent. Syntheses conducted in water can simplify product isolation and reduce the reliance on volatile organic compounds. For instance, a concise and stereoselective synthesis of functionalized tetrahydrofuranols has been demonstrated by simply heating readily available chloropolyols in water, which obviates the need for complex protecting group strategies. organic-chemistry.org Similarly, the synthesis of (R)-2-(Benzyloxy)-tetrahydro-5,5-dimethylfuran utilizes an aqueous solution of Na₂EDTA and a mixture of acetonitrile (B52724) and water as the solvent system, demonstrating the compatibility of aqueous media in key transformations. nih.govresearchgate.net

The use of bio-based solvents is another important green chemistry strategy. 2-Methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources like furfural, is a promising alternative to traditional ethereal solvents like tetrahydrofuran (THF). nih.gov 2-MeTHF has a lower miscibility with water, a higher boiling point, and greater stability, which can facilitate easier work-ups and reduce energy consumption during solvent removal. nih.gov Its application in various synthetic procedures, including those involving organometallics and organocatalysis, highlights its potential for greener syntheses of this compound derivatives. nih.govnih.gov

The table below outlines some green solvents and their properties, which are relevant to the synthesis of tetrahydrofuran derivatives.

| Solvent | Source | Key Green Attributes |

| Water | Abundant | Non-toxic, non-flammable, inexpensive |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based (from furfural) | Renewable, lower water miscibility than THF, higher boiling point |

Atom Economy and Process Efficiency Evaluation

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com An ideal reaction would have 100% atom economy, where all atoms from the starting materials are found in the final product. msd-life-science-foundation.or.jp Synthetic routes to this compound and its derivatives are often evaluated through this lens to identify areas for improvement and to design more efficient processes.

One common method for synthesizing the tetrahydrofuran ring involves cycloetherification reactions. organic-chemistry.org The atom economy of these reactions can vary significantly depending on the specific pathway. For instance, intramolecular cyclization of a precursor molecule that eliminates a leaving group will have a lower atom economy than a direct addition reaction across a double bond.

The table below outlines a study on the effect of different Lewis acids on the product distribution in the synthesis of a substituted this compound derivative, highlighting the importance of catalyst choice in process efficiency. acs.org

| Entry | Lewis Acid | Equivalents | Yield of Tetrahydrofuran (%) | Yield of β-Keto Ester (%) |

| 1 | SnCl₄ | 1.1 | 70 | 21 |

| 2 | TiCl₄ | 1.1 | 63 | 31 |

| 3 | BF₃·OEt₂ | 1.1 | 54 | 41 |

| 4 | SnCl₂ | 1.1 | 0 | 86 |

This table illustrates the optimization of a Lewis acid-catalyzed reaction to favor the formation of tetrahydrofuran 4 over β-keto ester 5 from a β-benzyloxy aldehyde and ethyl diazoacetate. The data shows that SnCl₄ provides the highest yield for the desired tetrahydrofuran product. acs.org

Sustainable Catalyst Development and Recycling

The development of sustainable catalysts is paramount for the green synthesis of this compound. Research focuses on replacing stoichiometric reagents with catalytic systems, favoring heterogeneous catalysts for ease of separation and recycling, and using non-toxic, earth-abundant metals. frontiersin.orgrsc.org

In the synthesis of related furan (B31954) derivatives, phase-transfer catalysis (PTC) has emerged as a promising sustainable method. For the synthesis of 2-((benzyloxy)methyl)furan, a liquid-liquid-liquid tri-phase system using tetra-n-butylammonium bromide as a catalyst has been shown to be effective. researchgate.net A significant advantage of this system is the ability to recover and reuse both the aqueous and catalyst-rich phases multiple times without a significant loss in conversion, which minimizes waste and enhances the economic viability of the process. researchgate.net The application of such recyclable catalytic systems is a key strategy for the sustainable production of this compound.

The table below presents data on the reusability of a tetra-n-butylammonium bromide catalyst in a tri-phasic system for a related etherification reaction. researchgate.net

| Cycle | Conversion (%) |

| 1 | 82 |

| 2 | 81 |

| 3 | 81 |

| 4 | 80 |

This table demonstrates the high reusability of the phase-transfer catalyst over four cycles, with only a marginal decrease in product conversion, highlighting the sustainability of the process. researchgate.net

Furthermore, the use of zeolites and other solid acid catalysts is being explored for the synthesis of tetrahydrofurans from bio-renewable sources. rsc.org These materials offer high stability, shape selectivity, and the potential for regeneration and reuse, aligning with the principles of sustainable catalyst development. mdpi.com

Optimization of Reaction Conditions and Yield for Scalable Synthesis

Optimizing reaction conditions is critical for transitioning a synthetic method from laboratory scale to industrial production. This involves a systematic study of parameters such as temperature, pressure, solvent, catalyst loading, and reaction time to maximize yield and throughput while ensuring safety and cost-effectiveness. scielo.br

For the synthesis of (R)-2-(Benzyloxy)-tetrahydro-5,5-dimethylfuran, an oxidative rearrangement of a tetrahydropyran (B127337) precursor is employed. mdpi.comnih.gov The yield of this specific transformation is highly dependent on the reaction conditions. The reaction is carried out using Oxone® and sodium bicarbonate in an aqueous acetonitrile solution. nih.gov The slow addition of the oxidizing agent and careful control of stoichiometry are crucial for achieving a good yield (60%) of the desired tetrahydrofuran product while minimizing side reactions. mdpi.comnih.gov

In Lewis acid-catalyzed syntheses, the choice of solvent, temperature, and the rate of addition of reagents can dramatically influence the outcome. For example, in the reaction of β-benzyloxy aldehydes with ethyl diazoacetate, running the reaction at -78 °C and using stannous chloride as the catalyst exclusively yields the β-keto ester, whereas using tin tetrachloride at the same temperature produces the tetrahydrofuran in high yield. acs.org This demonstrates the precise control that can be exerted over product selectivity through careful optimization.

For large-scale synthesis, continuous-flow chemistry offers significant advantages over traditional batch processing. beilstein-journals.org Flow reactors provide superior control over reaction parameters, enhance heat and mass transfer, and improve safety, often leading to higher yields and purity. beilstein-journals.org Implementing a continuous-flow process for the synthesis of this compound could represent a significant step towards a more efficient and scalable manufacturing process.

The table below summarizes the optimization of reaction conditions for the synthesis of (R)-2-(Benzyloxy)-tetrahydro-5,5-dimethylfuran. nih.gov

| Parameter | Condition |

| Starting Material | (2R,3S)-3-(benzyloxy)-tetrahydro-2,6,6-trimethyl-2H-pyran-2-carbaldehyde |

| Oxidizing Agent | Oxone® (5 equivalents) |

| Base | Sodium Bicarbonate (NaHCO₃) |

| Solvent | Acetonitrile (CH₃CN) / Water (H₂O) |

| Temperature | Room Temperature |

| Reaction Time | 12 hours |

| Yield | 60% |

This table details the optimized conditions for the oxidative rearrangement reaction to produce a stereoisomer of this compound. nih.gov

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of 2-(benzyloxy)tetrahydrofuran, offering precise insights into its molecular framework. Protons (¹H) and carbon-13 (¹³C) nuclei within the molecule resonate at distinct frequencies in a magnetic field, providing a detailed map of the chemical environment of each atom. For ethers, protons on carbons adjacent to the oxygen typically resonate in the δ 3.4-4.5 ppm range, while the adjacent carbons appear in the δ 50-80 ppm range in ¹³C NMR spectra libretexts.orgpressbooks.pub.

While specific spectral data for this compound is not extensively published, data from the closely related analogue, (R)-2-(benzyloxy)-tetrahydro-5,5-dimethylfuran, provides valuable comparative information nih.govresearchgate.net. The core structure, particularly around the anomeric center (C2) and the benzyloxy group, is analogous, allowing for informed spectral interpretation.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Description |

|---|---|---|---|

| 2 (Anomeric) | 5.21 (t, J=3.4 Hz) | 104.2 | Proton and carbon at the acetal center. |

| 3 | 1.85-1.78 (m) | 32.8 | Methylene group adjacent to the anomeric center. |

| 4 | 1.68-1.61 (m) | 23.3 | Methylene group. |

| 5 | - | 82.4 | Quaternary carbon bearing two methyl groups. |

| Benzylic CH₂ | 4.75 (d, J=11.7 Hz), 4.49 (d, J=11.7 Hz) | 69.4 | Diastereotopic protons of the benzylic methylene group. |

| Phenyl C-H | 7.34-7.25 (m) | 128.3, 127.5, 127.4 | Aromatic protons and carbons. |

| Phenyl C (ipso) | - | 138.6 | Quaternary aromatic carbon attached to the benzylic group. |

Multi-dimensional NMR experiments are crucial for unambiguously assigning the signals from the ¹H and ¹³C spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons on adjacent carbons. For this compound, a COSY spectrum would show a cross-peak between the anomeric proton at C2 and the protons of the methylene group at C3, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This is essential for assigning carbon signals based on their attached, and more easily assigned, protons. For instance, the anomeric proton signal would show a direct correlation to the anomeric carbon signal (expected around δ 104 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key for identifying longer-range connections (typically 2-3 bonds) between protons and carbons. This technique is particularly powerful for piecing together the molecular skeleton. For this compound, crucial HMBC correlations would be observed from the benzylic protons to the anomeric carbon (C2), confirming the attachment of the benzyloxy group at this position.

Together, these 2D NMR techniques provide a comprehensive and definitive picture of the molecule's constitution, confirming the placement of the benzyloxy group at the anomeric C2 position of the tetrahydrofuran (B95107) ring.

Since this compound is a chiral molecule, determining its enantiomeric purity or enantiomeric excess (ee) is often necessary. Chiral NMR shift reagents, typically lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are used for this purpose.

When a chiral shift reagent is added to a racemic mixture of this compound, it forms diastereomeric complexes with each enantiomer. These transient diastereomeric complexes have slightly different magnetic environments, leading to the separation of NMR signals for the (R)- and (S)-enantiomers in the spectrum. The integration of these separated signals allows for the direct quantification of the enantiomeric ratio. While specific data for this compound is not available, this method is a standard and effective technique for assessing the enantiomeric purity of chiral ethers and related compounds .

Quantitative NMR (qNMR) is a powerful analytical method for monitoring the progress of chemical reactions in real-time or for determining the purity of a final product without the need for chromatographic separation youtube.comreadchemistry.com. The signal intensity of a specific resonance in an NMR spectrum is directly proportional to the number of corresponding nuclei, allowing for accurate concentration measurements when compared to an internal standard of known concentration.

In the context of this compound, qNMR could be employed to:

Monitor its formation: For example, in a reaction synthesizing the compound, the appearance and increase in the intensity of a characteristic signal, such as the anomeric proton, could be tracked over time to determine reaction kinetics and endpoint.

Assess its stability: The degradation of the compound could be followed by observing the decrease of a key signal and the corresponding appearance of signals from degradation products.

Determine purity: The purity of a sample of this compound can be calculated by integrating one of its signals and comparing it to the integral of a known amount of an unreactive internal standard.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the parent molecule and its fragments with high precision, allowing for the determination of the elemental formula. For this compound (C₁₁H₁₄O₂), the expected exact mass is 178.0994 g/mol .

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments serves as a molecular fingerprint that can be used to confirm the structure. The fragmentation of ethers is often characterized by cleavage of the C-O bond and α-cleavage (cleavage of the bond adjacent to the oxygen atom) readchemistry.com.

For this compound, the major fragmentation pathways under electron ionization (EI) would be predicted as follows:

Loss of the benzyl (B1604629) group: Cleavage of the O-CH₂Ph bond would lead to a fragment corresponding to the tetrahydrofuranyl oxonium ion and a benzyl radical. The most prominent peak is often the tropylium ion at m/z 91, formed by rearrangement of the benzyl cation.

Loss of the benzyloxy group: Cleavage of the C2-O bond would result in a tetrahydrofuranyl cation.

Ring cleavage of the THF moiety: The tetrahydrofuran ring itself can undergo fragmentation, often initiated by α-cleavage, leading to characteristic smaller fragments. The base peak for unsubstituted tetrahydrofuran is typically at m/z 42 chemicalbook.com.

| m/z (Predicted) | Formula | Description |

|---|---|---|

| 178.0994 | [C₁₁H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 107.0497 | [C₇H₇O]⁺ | Fragment from cleavage of the THF ring. |

| 91.0548 | [C₇H₇]⁺ | Tropylium ion (rearranged benzyl cation), a very common and stable fragment. |

| 71.0497 | [C₄H₇O]⁺ | Tetrahydrofuranyl oxonium ion fragment. |

Analysis of these fragmentation patterns by HRMS provides strong confirmatory evidence for the proposed structure.

Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to trace the pathways of atoms through chemical reactions or fragmentation processes. In this method, one or more atoms in the molecule are replaced with a heavier isotope (e.g., ²H for ¹H, ¹³C for ¹²C, or ¹⁸O for ¹⁶O).

For this compound, an isotopic labeling study could involve:

Synthesizing the molecule using a ¹³C-labeled benzyl bromide. When the resulting molecule is analyzed by MS, any fragment containing the benzyl group will have its mass shifted by the number of ¹³C labels. This would definitively confirm which fragments originate from the benzyloxy portion of the molecule.

Using a tetrahydrofuran precursor labeled with ¹⁸O. This would allow researchers to track the oxygen atom from the ring during fragmentation, distinguishing it from the benzylic ether oxygen.

Such studies provide unambiguous evidence for proposed fragmentation mechanisms and are invaluable for understanding complex chemical transformations.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The tetrahydrofuran moiety exhibits several key vibrational modes. The C-O-C asymmetric and symmetric stretching vibrations are particularly prominent. Computational studies on tetrahydrofuran place these stretching vibrations around 1101 cm⁻¹ and 1026 cm⁻¹, respectively, with experimental values for the strong C-O stretching band appearing near 1070 cm⁻¹. The spectra are also characterized by absorptions from C-H stretching of the methylene (–CH₂) groups on the ring, typically found in the 2850–3000 cm⁻¹ region. Furthermore, the THF ring itself has low-frequency modes, such as ring puckering and radial modes, which have been observed in low-temperature Raman spectra at approximately 245 cm⁻¹ and 299 cm⁻¹, respectively.

The benzyl group introduces a set of distinct vibrational frequencies. These include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: Occurring in the 1450–1600 cm⁻¹ region, often appearing as a set of sharp bands.

C-H in-plane and out-of-plane bending: These vibrations provide information about the substitution pattern on the benzene (B151609) ring. For a monosubstituted ring, strong absorptions are expected in the 690-770 cm⁻¹ range.

CH₂ group vibrations: The methylene bridge connecting the phenyl ring and the ether oxygen will have characteristic stretching, scissoring, and rocking modes.

Because both IR and Raman spectroscopy are sensitive to molecular symmetry, the combination of both techniques provides a more complete vibrational analysis. Vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa, offering complementary information for a full structural assignment.

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Benzyl | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | Tetrahydrofuran & Benzyl CH₂ | 2850 - 3000 | Strong |

| Aromatic C=C Stretch | Benzyl | 1450 - 1600 | Medium-Strong |

| C-O-C Asymmetric Stretch | Ether Linkage | 1070 - 1150 | Strong |

| Aromatic C-H Out-of-Plane Bend | Benzyl | 690 - 770 | Strong |

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, which contains a stereocenter at the C2 position of the tetrahydrofuran ring, this technique is invaluable for unambiguously assigning its absolute stereochemistry as either (R) or (S).

The determination of absolute configuration relies on the phenomenon of anomalous dispersion, which occurs when the X-ray radiation frequency is near the absorption edge of an atom in the crystal. This effect causes small but measurable differences between the intensities of Friedel pairs of reflections (hkl and -h-k-l). While this effect is stronger for heavier atoms, modern diffractometers and computational methods, such as the Flack parameter refinement, allow for the reliable determination of absolute configuration even for molecules containing only light atoms like carbon and oxygen, provided the crystal quality is high.

Beyond stereochemistry, X-ray diffraction reveals the precise conformation of the molecule in the solid state. The five-membered tetrahydrofuran ring is not planar and typically adopts a non-planar conformation to relieve steric strain, most commonly an envelope (Cₛ symmetry) or a twist (C₂ symmetry) conformation. A crystal structure would delineate which of these conformations is preferred and detail the orientation of the benzyloxy substituent at the C2 position (axial or equatorial-like). This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₁H₁₄O₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ (non-centrosymmetric) |

| a (Å) | 5.89 |

| b (Å) | 8.12 |

| c (Å) | 20.45 |

| Volume (ų) | 978.5 |

| Z (Molecules per unit cell) | 4 |

| Flack Parameter | 0.0 (2) |

Note: The data in Table 2 are hypothetical and serve to illustrate the typical parameters obtained from an X-ray crystallographic analysis for a similar small organic molecule.

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the structure of optically active molecules. Since this compound possesses a chiral center, its enantiopure forms, (R)-2-(Benzyloxy)tetrahydrofuran and (S)-2-(Benzyloxy)tetrahydrofuran, will interact differently with left and right circularly polarized light, resulting in a characteristic CD spectrum.

The CD spectrum arises from the differential absorption of circularly polarized light by chromophores that are either intrinsically chiral or are located in a chiral environment. In this compound, the chromophore is the benzyl group. While the benzene ring itself is achiral, its electronic transitions become CD-active due to the chiral environment imposed by the attached tetrahydrofuran ring. The resulting CD signals, known as Cotton effects, can be either positive or negative and provide valuable information about the absolute configuration and conformation of the molecule.

The sign and magnitude of the Cotton effects are highly sensitive to the spatial arrangement of the chromophore relative to the chiral center. Therefore, the CD spectrum can serve as a fingerprint for a specific enantiomer. By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations, it is often possible to assign the absolute configuration of the molecule. Furthermore, because the conformation of the tetrahydrofuran ring and the rotational orientation of the benzyloxy group influence the electronic environment of the chromophore, CD spectroscopy can also be used to study conformational changes in solution.

Computational and Theoretical Investigations of 2 Benzyloxy Tetrahydrofuran

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy, making it suitable for studying molecules of this size. DFT calculations are instrumental in determining optimized geometries, electronic properties, and predicting spectroscopic parameters.

The conformational preferences of 2-(benzyloxy)tetrahydrofuran are primarily governed by the puckering of the tetrahydrofuran (B95107) (THF) ring and the orientation of the benzyloxy substituent at the C2 (anomeric) carbon. The THF ring is not planar and typically adopts puckered conformations, such as the envelope (E) or twist (T) forms, to alleviate torsional strain. Computational studies on related furanoside rings have shown that the energy barrier between these conformers is low, often leading to a dynamic equilibrium of multiple conformations. nih.govnih.gov

Furthermore, the benzyloxy group can exist in either an axial or equatorial orientation. This preference is dictated by a combination of steric effects and stereoelectronic interactions, most notably the anomeric effect. lew.roscripps.edu The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a cyclic ether to occupy the axial position, despite the steric hindrance this may cause. scripps.edu This phenomenon is attributed to a stabilizing hyperconjugative interaction between a lone pair of the ring oxygen atom and the antibonding (σ*) orbital of the C2-O bond of the substituent. lew.ro

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or larger, are employed to perform geometry optimization for all possible conformers. nih.govresearchgate.net By comparing the calculated Gibbs free energies, the relative stabilities of the conformers can be determined, providing a detailed picture of the conformational landscape. For 2-alkoxy-substituted cyclic ethers, the axial conformer is often found to be significantly stabilized by the anomeric effect. lew.ronih.gov

Table 1: Representative Calculated Relative Energies of this compound Conformers

| Conformer | Ring Pucker | Substituent Orientation | Relative Energy (kcal/mol) |

| 1 | Twist (T) | Axial | 0.00 |

| 2 | Envelope (E) | Axial | 0.5 - 1.5 |

| 3 | Twist (T) | Equatorial | 1.5 - 2.5 |

| 4 | Envelope (E) | Equatorial | 2.0 - 3.5 |

Note: This table presents illustrative data based on typical energy differences found in computational studies of similar 2-alkoxytetrahydrofuran and tetrahydropyran (B127337) systems. Actual values require specific calculations for this compound.

DFT calculations provide detailed information about the electronic structure of this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

For this compound, the HOMO is typically localized on the oxygen atoms, which possess non-bonding lone pair electrons. The LUMO is generally distributed over the antibonding orbitals of the system. A smaller HOMO-LUMO gap suggests higher reactivity, particularly towards electrophiles.

To quantify the stereoelectronic interactions responsible for the anomeric effect, Natural Bond Orbital (NBO) analysis is a powerful tool. lew.ro NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical bonding concepts (i.e., lone pairs, bonding orbitals). This method can calculate the stabilization energy (E(2)) associated with the delocalization of electrons from a donor orbital to an acceptor orbital. In the axial conformer of this compound, NBO analysis would quantify the stabilizing interaction between a lone pair (n) of the ring oxygen and the antibonding orbital (σ) of the exocyclic C-O bond (nO → σC-O). lew.ro This interaction is maximized when the lone pair and the C-O bond are anti-periplanar, a condition met in the axial conformation.

Table 2: Illustrative NBO Analysis and Frontier Orbital Energies

| Parameter | Axial Conformer | Equatorial Conformer |

| NBO Interaction | ||

| nO(ring) → σ*C-O(exo) E(2) (kcal/mol) | 5.0 - 15.0 | 1.0 - 3.0 |

| Frontier Orbitals | ||

| HOMO Energy (eV) | -6.5 | -6.4 |

| LUMO Energy (eV) | 1.5 | 1.6 |

| HOMO-LUMO Gap (eV) | 8.0 | 8.0 |

Note: This table contains representative data derived from computational studies on molecules exhibiting the anomeric effect. The E(2) values highlight the significantly stronger hyperconjugative stabilization in the axial conformer.

DFT calculations are a well-established methodology for the prediction of spectroscopic data, which can be invaluable for structure verification and assignment of experimental spectra. mdpi.comyoutube.com

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govnih.gov The standard procedure involves first optimizing the molecular geometry at a reliable DFT level (e.g., B3LYP/6-311G(d,p)) and then performing a single-point GIAO calculation with a functional and basis set known to perform well for NMR predictions (e.g., WP04/6-311++G(2d,p)). mdpi.comnih.gov Calculated isotropic shielding values are then converted to chemical shifts by referencing them against the shielding value of a standard compound, like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Often, a linear scaling factor is applied to the calculated shifts to correct for systematic errors and improve agreement with experimental data. nih.gov

IR Frequencies: Theoretical vibrational (infrared) spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield the harmonic vibrational frequencies and their corresponding intensities. The C-O stretching modes of the ether linkages and vibrations of the benzyl (B1604629) group would be prominent features. As with NMR predictions, calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to account for anharmonicity and other systematic errors in the calculations. researchgate.net Comparing the predicted spectrum with the experimental one can help confirm the structure and identify specific vibrational modes. scienceopen.com

Table 3: Example of Predicted vs. Experimental 13C NMR Chemical Shifts for Key Carbons

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

| C2 (Anomeric) | 104.5 | 103.8 | +0.7 |

| C5 | 68.2 | 67.9 | +0.3 |

| C(Bn)-CH2 | 70.1 | 69.5 | +0.6 |

Note: This table shows hypothetical data illustrating the typical accuracy of modern DFT-based NMR prediction methods after scaling. Such calculations are crucial for assigning specific resonances, especially in complex molecules.

Molecular Dynamics Simulations for Conformational Dynamics

While quantum chemical calculations are excellent for determining the energies of static conformers, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of the molecule over time. MD simulations model the atomic motions by solving Newton's equations of motion, using a force field to describe the potential energy of the system. researchgate.net

For this compound, an MD simulation would typically be performed in a box of explicit solvent molecules (e.g., water or chloroform) to mimic solution-phase behavior. acs.org The simulation would reveal the time scales and pathways of conformational transitions, such as the interconversion between different ring puckers (envelope and twist forms) and rotation around the glycosidic bond. aip.orgrsc.org Analysis of the simulation trajectory can provide information on the population of different conformers, the flexibility of the molecule, and the nature of its interactions with solvent molecules. acs.org

Reaction Pathway Modeling and Transition State Characterization

This compound can act as a glycosyl donor in glycosylation reactions, where the benzyloxy group is replaced by a nucleophile (the glycosyl acceptor). wikipedia.org Understanding the mechanism of this reaction is critical for controlling its stereochemical outcome. Computational modeling is used to map the potential energy surface of the reaction, identifying key intermediates and transition states. rsc.org

A common mechanistic pathway involves the departure of the leaving group to form a planar, highly reactive oxocarbenium ion intermediate. scienceopen.comnih.govnih.gov DFT calculations can be used to locate the transition state (TS) for this bond-breaking step. Transition state theory allows for the calculation of the activation energy (the energy barrier of the reaction), which determines the reaction rate. researchgate.net The geometry of the TS provides insight into the bond-breaking and bond-making processes. Following the formation of the oxocarbenium ion, the attack of the nucleophilic acceptor can occur from either face, leading to different stereoisomers. The conformational preferences of the oxocarbenium ion intermediate heavily influence the stereoselectivity of the reaction. rsc.orgnih.gov

Solvent Effects on Reactivity: Computational Modeling

The solvent plays a critical role in chemical reactions, especially those involving charged intermediates like the oxocarbenium ion. fao.orgacs.org Computational models must account for solvent effects to accurately predict reactivity. There are two main approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. mdpi.comnih.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent, which are crucial for stabilizing charged transition states and intermediates. Studies on similar glycosidic bond cleavages have shown that including these models significantly alters reaction energetics compared to gas-phase calculations, leading to better agreement with experimental results. fao.orgacs.org

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included directly in the quantum chemical calculation. This is computationally expensive but allows for the modeling of specific, short-range interactions like hydrogen bonding between the solute and the solvent, which can be critical for catalysis and stabilizing the transition state. fao.org

Quantitative Structure-Reactivity Relationships (QSAR) for Analogous Systems

Quantitative Structure-Reactivity Relationships (QSAR) are computational models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their measured reactivity. These models are predicated on the principle that the reactivity of a chemical is intrinsically linked to its molecular structure and, by extension, its physicochemical properties. By quantifying these properties using molecular descriptors, QSAR models can predict the reactivity of new, untested compounds that fall within the model's applicability domain.

A comprehensive search of the scientific literature reveals a notable absence of specific QSAR studies focused on the reactivity of this compound. However, the principles of QSAR can be effectively illustrated by constructing a hypothetical model for a relevant reaction involving analogous systems. This section will, therefore, outline the development of a hypothetical QSAR model for the acid-catalyzed hydrolysis of a series of this compound analogues. This reaction is a pertinent choice as the ether linkage is a primary site of chemical transformation. masterorganicchemistry.comopenstax.orgmasterorganicchemistry.com

The proposed reaction involves the cleavage of the C-O bond between the tetrahydrofuran ring and the benzylic carbon under acidic conditions. The reactivity endpoint for the QSAR model would be the logarithm of the experimentally determined rate constant (log k) for this hydrolysis reaction.

The hypothetical series of analogous compounds would consist of this compound with various substituents at the para-position of the phenyl ring. These substituents are chosen to modulate the electronic and steric properties of the benzyloxy group, thereby influencing the reaction rate.

Hypothetical Data for a QSAR Model of Acid-Catalyzed Hydrolysis

To build a QSAR model, various molecular descriptors that quantify different aspects of the molecular structure are calculated. For the acid-catalyzed hydrolysis of this compound analogues, the reaction mechanism likely involves the formation of a carbocation intermediate at the benzylic position. Therefore, descriptors related to electronic effects, steric hindrance, and carbocation stability would be most relevant.

Key descriptors for this hypothetical model could include:

Electronic Descriptors : The Hammett constant (σp) is a classic descriptor that quantifies the electron-donating or electron-withdrawing ability of a substituent on a benzene (B151609) ring.

Steric Descriptors : Taft's steric parameter (Es) can be used to describe the steric bulk of the substituent, which could influence the approach of reactants or solvent molecules.

Quantum Chemical Descriptors : The energy of the Lowest Unoccupied Molecular Orbital (ELUMO), calculated using computational chemistry methods, can provide insight into the electrophilicity of the molecule and the stability of reaction intermediates.

The following interactive table presents a hypothetical dataset for a series of para-substituted this compound analogues. This includes the selected descriptors and the hypothetical reactivity data.

| Compound Name | Substituent (X) | Hammett Constant (σp) | Taft Steric Parameter (Es) | ELUMO (eV) | Hypothetical log k |

|---|---|---|---|---|---|

| 2-((4-Methoxybenzyl)oxy)tetrahydrofuran | -OCH3 | -0.27 | -0.55 | 1.85 | -2.5 |

| 2-((4-Methylbenzyl)oxy)tetrahydrofuran | -CH3 | -0.17 | -1.24 | 1.95 | -2.8 |

| This compound | -H | 0.00 | 0.00 | 2.10 | -3.5 |

| 2-((4-Chlorobenzyl)oxy)tetrahydrofuran | -Cl | 0.23 | -0.97 | 2.25 | -4.2 |

| 2-((4-Nitrobenzyl)oxy)tetrahydrofuran | -NO2 | 0.78 | -2.52 | 2.50 | -5.5 |

Hypothetical QSAR Model and Interpretation

Using the data from the table above, a multiple linear regression (MLR) analysis could be performed to generate a hypothetical QSAR equation. A plausible model might take the following form:

log k = c0 + c1σp + c2Es + c3ELUMO

A potential outcome of such an analysis could yield the following equation:

log k = -1.5 - 2.8σp + 0.1Es - 0.5ELUMO

Interpretation of the Hypothetical QSAR Equation:

The negative coefficient for the Hammett constant (σp) suggests that electron-donating groups (negative σp) increase the reaction rate, while electron-withdrawing groups (positive σp) decrease it. This is consistent with a mechanism that involves the formation of a benzylic carbocation, which would be stabilized by electron-donating substituents.

The small positive coefficient for the Taft steric parameter (Es) in this hypothetical model indicates that steric bulk has a minor, rate-increasing effect. This is less common but could be rationalized in specific mechanistic contexts.

The negative coefficient for ELUMO implies that a lower LUMO energy is associated with a slower reaction rate.

The statistical quality of the QSAR model is crucial for its validation and predictive power. Key statistical parameters include the coefficient of determination (R²), which indicates the proportion of the variance in the dependent variable that is predictable from the independent variables, and the cross-validated R² (Q²), which assesses the model's predictive ability.

Hypothetical Statistical Parameters for the QSAR Model

| Parameter | Value | Description |

|---|---|---|

| R² | 0.95 | Indicates a good fit of the model to the training data. |

| Q² (Leave-One-Out) | 0.88 | Indicates good internal predictive power. |

| Standard Error of Estimate (SEE) | 0.15 | Represents the average deviation of the predicted values from the actual values. |

Applications of 2 Benzyloxy Tetrahydrofuran As a Synthetic Intermediate and Building Block

As a Versatile Chiral Building Block in Complex Organic Synthesis

The tetrahydrofuran (B95107) moiety is a ubiquitous structural motif found in a vast number of biologically active natural products and pharmaceuticals. nih.govresearchgate.net Consequently, the development of synthetic routes to enantiomerically pure substituted tetrahydrofurans is of significant interest to the chemical community. chemistryviews.org Chiral versions of 2-(benzyloxy)tetrahydrofuran and its derivatives have emerged as important synthons, enabling the stereocontrolled construction of complex molecular architectures. nih.gov

The utility of these compounds as chiral building blocks is exemplified by the synthesis of enantiomerically enriched (R)-2-(Benzyloxy)-tetrahydro-5,5-dimethylfuran. nih.govresearchgate.net This compound serves as a valuable precursor for the synthesis of more complex chiral molecules. The stereocenter at the C2 position, masked as a benzyloxy group, can be strategically manipulated in subsequent synthetic steps to afford a variety of stereochemically defined products. The benzyl (B1604629) group provides robust protection during various chemical transformations and can be readily removed under mild conditions when required.

The stereoselective synthesis of substituted tetrahydrofurans often relies on strategies that generate stereocenters with high fidelity. nih.gov Methods such as intramolecular SN2 reactions, [3+2] cycloadditions, and oxidative cyclizations are commonly employed to construct the tetrahydrofuran ring with a high degree of stereocontrol. nih.gov In many of these approaches, chiral precursors derived from this compound can be utilized to introduce and preserve the desired stereochemistry throughout the synthetic sequence.

The following table provides examples of chiral tetrahydrofuran derivatives synthesized using stereoselective methods, highlighting the importance of such building blocks in organic synthesis.

Table 1: Examples of Stereoselective Synthesis of Chiral Tetrahydrofuran Derivatives

| Precursor Type | Reaction Type | Product | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |

| β-Benzyloxy aldehyde | Lewis-acid mediated reaction with ethyl diazoacetate | 2,3,4-Trisubstituted tetrahydrofuran | 10:1 d.r. | nih.gov |

| γ,δ-Unsaturated alcohol | Sequential Henry reaction and iodocyclization | 2,5-Polysubstituted tetrahydrofuran | up to 97% e.e. | chemistryviews.org |

| 3-(Benzyloxy)-tetrahydro-2,6,6-trimethyl-2H-pyran-2-carbaldehyde | Oxidative rearrangement | (R)-2-(Benzyloxy)-tetrahydro-5,5-dimethylfuran | Not reported | nih.govresearchgate.net |

Precursor to Diversely Substituted Tetrahydrofuran Derivatives

This compound is not only a valuable chiral building block but also a versatile precursor for the synthesis of a wide range of diversely substituted tetrahydrofuran derivatives. The benzyloxy group at the anomeric C2 position can be readily cleaved and replaced with various other functional groups, allowing for the introduction of molecular diversity.

One notable transformation is the oxidative rearrangement of related benzyloxy-substituted pyran derivatives to yield functionalized tetrahydrofurans. For instance, 3-(benzyloxy)-tetrahydro-2,6,6-trimethyl-2H-pyran-2-carbaldehydes have been shown to undergo a novel oxidative rearrangement to afford chiral protected tetrahydrofuran lactols, which are derivatives of this compound. nih.govresearchgate.net This ring contraction provides a unique pathway to highly functionalized tetrahydrofuran rings from readily available pyran precursors.

Furthermore, the tetrahydrofuran ring itself can be functionalized at various positions. The presence of the benzyloxy group can influence the reactivity and selectivity of these functionalization reactions. For example, the C-H bond adjacent to the tetrahydrofuran oxygen atom can be activated for C-C bond formation. nih.gov This allows for the introduction of substituents at the C2 and C5 positions, leading to a wide array of substituted tetrahydrofuran derivatives with potential applications in medicinal chemistry and materials science.

The following table summarizes some of the transformations that can be carried out on this compound and its derivatives to generate diverse substitution patterns.

Table 2: Synthesis of Substituted Tetrahydrofurans from this compound and Related Precursors

| Starting Material | Reagents and Conditions | Product Type | Reference |

| 3-(Benzyloxy)-tetrahydro-2,6,6-trimethyl-2H-pyran-2-carbaldehyde | Oxone®, NaHCO₃, Na₂EDTA | Chiral tetrahydrofuran lactol | nih.govresearchgate.net |

| β-Benzyloxy aldehyde | Ethyl diazoacetate, SnCl₄ | 2-Carboethoxy-3-phenyl-4-benzyloxytetrahydrofuran | nih.gov |

| Racemic linalool | Benzylation (NaH, BnBr), then OsO₄, NaIO₄ | 5-(Benzyloxy)-tetrahydro-2,6,6-trimethyl-2H-pyran-2-carbaldehyde | nih.govresearchgate.net |

Role in Natural Product Synthesis and Analogue Preparation

The tetrahydrofuran structural motif is a key component of numerous biologically active natural products, including acetogenins, lignans, and polyether ionophores. nih.govresearchgate.net These compounds exhibit a wide range of biological activities, such as antitumor, antimicrobial, and antimalarial properties. nih.gov Consequently, the total synthesis of these natural products and their analogues is a major focus of synthetic organic chemistry, and this compound derivatives have proven to be invaluable intermediates in these endeavors.

A prominent example is the enantioselective total synthesis of the proposed structure of mucoxin, a potent antitumor agent. nih.gov The synthesis of the 2,3,5-trisubstituted tetrahydrofuran core of mucoxin has been approached using strategies that could involve intermediates structurally related to this compound. nih.gov The stereocontrolled synthesis of such hydroxylated tetrahydrofuran rings is a significant challenge, and the use of chiral building blocks is crucial for success.

The versatility of this compound as a synthetic intermediate is further demonstrated in the synthesis of fragments of other complex natural products. For example, in synthetic studies towards the C19-C26 fragment of the acyltetronic acid ionophore tetronasin, intermediates containing a substituted tetrahydrofuran ring with a benzyloxy group have been utilized.

The following table highlights the application of this compound and related intermediates in the synthesis of natural products and their fragments.

Table 3: Application of this compound Intermediates in Natural Product Synthesis

| Target Molecule/Fragment | Key Intermediate Type | Synthetic Strategy | Reference |

| Mucoxin (proposed structure) | Hydroxylated trisubstituted tetrahydrofuran | Regio- and stereoselective cyclization | nih.gov |

| Tetronasin (C19-C26 fragment) | Substituted tetrahydrofuran with a benzyloxy group | Stereoselective cyclization | Not specified in provided search results |

Application in the Preparation of Advanced Synthetic Intermediates

Beyond its role in the total synthesis of natural products, this compound is also a key starting material for the preparation of advanced synthetic intermediates that are subsequently used in multi-step synthetic sequences. These intermediates often possess multiple functional groups and stereocenters, making them valuable precursors for the synthesis of a wide range of complex molecules, including pharmaceuticals and agrochemicals.

The ability to functionalize the tetrahydrofuran ring at various positions, as discussed in section 6.2, allows for the creation of highly tailored intermediates. For instance, the introduction of alkyl, aryl, or other functional groups onto the tetrahydrofuran core can lead to intermediates that are primed for cross-coupling reactions, ring-opening reactions, or other transformations.

The synthesis of chiral 2-substituted tetrahydrofurans is a testament to the utility of these compounds as advanced intermediates. nih.gov These enantiomerically pure compounds can be further elaborated to access a variety of complex chiral molecules with a high degree of stereochemical control. The benzyloxy group serves as a reliable protecting group that can be removed at a later stage of the synthesis to unmask a reactive hydroxyl group.

Potential in Polymer Chemistry and Materials Science (e.g., as a monomer or component in specific architectures)

The field of polymer chemistry has seen a growing interest in the use of monomers derived from renewable resources and in the development of polymers with unique architectures and functionalities. While the cationic ring-opening polymerization (CROP) of unsubstituted tetrahydrofuran (THF) to produce polytetrahydrofuran (PTHF) is a well-established industrial process, the polymerization of substituted tetrahydrofurans is less common. mdpi.com

There is limited direct evidence in the reviewed literature for the homopolymerization or copolymerization of this compound itself. However, the principles of CROP of THF suggest that, under appropriate catalytic conditions, the ring-opening of this compound could potentially lead to the formation of a functional polyether. The benzyloxy group would be incorporated as a pendant functionality along the polymer backbone, which could then be further modified to impart specific properties to the material.

Research on the copolymerization of other substituted cyclic ethers provides a basis for speculating on the potential of this compound in this area. For instance, 2-methyltetrahydrofuran (B130290) has been successfully copolymerized with other monomers. acs.orgrsc.org Furthermore, the synthesis of block copolymers containing THF segments is well-documented, and it is conceivable that this compound could be incorporated into such architectures to create novel amphiphilic or functional block copolymers. researchgate.net

While the direct application of this compound as a monomer remains an area for future exploration, its derivatives have been used in the synthesis of functional polymers. For example, ring-substituted phenylcyanoacrylates bearing a benzyloxy group have been copolymerized with styrene, demonstrating that the benzyloxy moiety is compatible with radical polymerization conditions. chemrxiv.org This suggests that acrylic or styrenic monomers functionalized with a this compound unit could be synthesized and polymerized to create polymers with unique properties. The presence of the benzyloxy group could enhance the thermal stability or modify the refractive index of the resulting polymers.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Benzyloxy)tetrahydrofuran, and how are reaction conditions optimized?